molecular formula C15H22O3 B12549606 Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- CAS No. 162255-37-0

Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-

Cat. No.: B12549606
CAS No.: 162255-37-0
M. Wt: 250.33 g/mol
InChI Key: FVCUTAVIMQHQSJ-IUODEOHRSA-N
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Description

Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- is an organic compound with a complex structure. It belongs to the class of aldehydes and is characterized by the presence of a pentanal group, a methoxyphenyl group, and two methyl groups. The compound’s stereochemistry is specified by the (2S,3R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as transesterification reactions in an anhydrous medium and the use of specific enzymes to achieve the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .

Scientific Research Applications

Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions. The aldehyde group, for example, can form Schiff bases with amines, leading to the formation of imines .

Properties

CAS No.

162255-37-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2S,3R)-3-[(4-methoxyphenyl)methoxy]-2,4-dimethylpentanal

InChI

InChI=1S/C15H22O3/c1-11(2)15(12(3)9-16)18-10-13-5-7-14(17-4)8-6-13/h5-9,11-12,15H,10H2,1-4H3/t12-,15-/m1/s1

InChI Key

FVCUTAVIMQHQSJ-IUODEOHRSA-N

Isomeric SMILES

C[C@H](C=O)[C@@H](C(C)C)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(C)C=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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